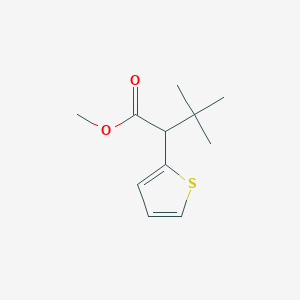
1-(4-fluorobenzyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorobenzyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea, also known as Compound 1, is a small molecule inhibitor that has shown potential for use in scientific research.
Scientific Research Applications
Synthesis of Novel Compounds
Research efforts have been dedicated to synthesizing novel compounds with potential therapeutic applications or interesting chemical properties. For instance, the study by Ghorbani‐Vaghei et al. (2015) developed a one-pot diastereoselective three-component reaction for the synthesis of furano and pyrano pyrimidinones using reagents that could be related to the synthesis pathways of compounds similar to "1-(4-fluorobenzyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea" (Ghorbani‐Vaghei, Yaser Maghbooli, Jafar Mahmoodi, & A. Shahriari, 2015). Additionally, Abdelrazek et al. (2010) synthesized novel pyridine and naphthyridine derivatives, showcasing the versatility of reactions involving furan and pyrazole moieties (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Chemical Properties and Applications
The research by Haroon et al. (2019) focused on synthesizing and characterizing compounds to evaluate their nonlinear optical (NLO) properties and frontier molecular orbitals, contributing to the understanding of the technological applications of such compounds (Haroon, Khalid, Akhtar, Tahir, Khan, Saleem, & Jawaria, 2019). This kind of study highlights the potential of urea derivatives, similar to the target compound, in applications beyond pharmaceuticals, such as materials science.
Potential Therapeutic Applications
Research into compounds with similar structures or functionalities includes the evaluation of their potential therapeutic applications. For example, Kantevari et al. (2011) synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and evaluated them for their antimycobacterial activity, indicating the potential for compounds with related structures to serve as therapeutic agents (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c18-15-5-3-13(4-6-15)10-20-17(23)19-7-8-22-12-14(11-21-22)16-2-1-9-24-16/h1-6,9,11-12H,7-8,10H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACIDWQDSLXRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2930737.png)
![4-isopropyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2930739.png)
![2-(4-chlorophenoxy)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2930740.png)
![4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile](/img/structure/B2930744.png)

![5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2930747.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2930750.png)
![2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2930753.png)
![Methyl 7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-2-(ethylthio)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2930754.png)

![Ethyl 1-({3-[6-(1-azepanyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxylate](/img/structure/B2930757.png)
